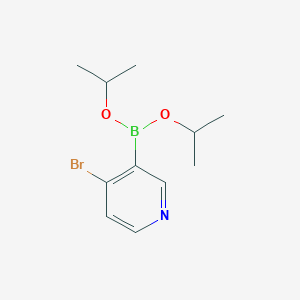

Diisopropyl (4-bromopyridin-3-yl)boronate

Description

Diisopropyl (4-bromopyridin-3-yl)boronate is a boronate ester featuring a pyridine ring substituted with a bromine atom at the 4-position and a boronate ester group at the 3-position. This compound is structurally distinct due to the electron-withdrawing bromine atom and the aromatic pyridine system, which influence its reactivity, stability, and applications in organic synthesis. Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, but the presence of the bromopyridinyl moiety in this compound suggests specialized utility in constructing heterocyclic frameworks or acting as a halogenated coupling partner .

Properties

Molecular Formula |

C11H17BBrNO2 |

|---|---|

Molecular Weight |

285.98 g/mol |

IUPAC Name |

(4-bromopyridin-3-yl)-di(propan-2-yloxy)borane |

InChI |

InChI=1S/C11H17BBrNO2/c1-8(2)15-12(16-9(3)4)10-7-14-6-5-11(10)13/h5-9H,1-4H3 |

InChI Key |

ZSMFXQOZORWCHJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

In an anhydrous tetrahydrofuran (THF) solution under argon, 4-bromopyridine undergoes lithiation at -78°C to prevent side reactions such as proton abstraction from the solvent. The aryllithium species is then quenched with triisopropyl borate, forming the boronate ester. Key parameters include:

- Stoichiometry : A 1:1.1 molar ratio of 4-bromopyridine to n-BuLi ensures complete deprotonation.

- Temperature Control : Maintaining -78°C during lithiation minimizes decomposition.

- Workup : Hydrolysis with dilute hydrochloric acid followed by recrystallization from n-hexane yields the product in ~60–70% purity.

Limitations

This method requires stringent anhydrous conditions and cryogenic temperatures, complicating scalability. Additionally, competing protodeboronation or over-lithiation may reduce yields.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation leverages palladium catalysts to couple aryl halides with diboron reagents, offering superior functional group tolerance compared to lithiation. For Diisopropyl (4-bromopyridin-3-yl)boronate, this involves reacting 4-bromo-3-iodopyridine with bis(pinacolato)diboron (B$$2$$pin$$2$$), followed by transesterification with diisopropyl alcohol.

Catalytic System and Mechanism

A palladium(0) catalyst ligated by bisphosphines (e.g., SPhos or XPhos) facilitates oxidative addition of the aryl halide, followed by borylation via a diboron intermediate. The reaction proceeds via:

- Oxidative Addition : Pd$$^0$$ inserts into the C–I bond of 4-bromo-3-iodopyridine.

- Transmetallation : B$$2$$pin$$2$$ transfers a boryl group to Pd$$^{II}$$.

- Reductive Elimination : The Pd$$^{II}$$ center releases the arylboronate product.

Typical Conditions :

Transesterification to Diisopropyl Boronate

The pinacol boronate intermediate is refluxed with excess diisopropyl alcohol in toluene, using a Dean-Stark trap to remove water. This step achieves >90% conversion, affording the title compound in high purity.

Direct Esterification of Boronic Acids

This compound can also be synthesized via esterification of 4-bromopyridin-3-ylboronic acid with diisopropyl alcohol. This two-step process first generates the boronic acid, which is then converted to the boronate ester.

Boronic Acid Synthesis

4-Bromopyridin-3-ylboronic acid is prepared via:

Esterification Protocol

The boronic acid is dissolved in dichloromethane with diisopropyl alcohol (2 equiv) and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed under molecular sieves to absorb water, yielding the boronate ester in 80–90% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Drawbacks |

|---|---|---|---|---|

| Lithium-Halogen Exchange | 60–70 | Cryogenic, anhydrous | Simple reagents | Scalability issues |

| Miyaura Borylation | 75–85 | Pd catalysis, 80–100°C | High functional group tolerance | Requires transesterification step |

| Direct Esterification | 80–90 | Mild acid catalysis | High purity | Dependent on boronic acid availability |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 8 serve as electrophilic sites for nucleophilic displacement. Key reactions include:

Table 1: Nucleophilic substitution conditions and outcomes

-

Thiocyanation : Treatment with NaSCN in ethanol replaces chlorine with a thiocyanate group, forming 3-thiocyanato derivatives. This reaction proceeds via an S<sub>N</sub>Ar mechanism, facilitated by electron-withdrawing groups on the heterocycle .

-

Amination : Primary/secondary amines displace chlorine under mild conditions (DMF, 80°C), yielding pharmacologically active amino derivatives.

Transition Metal-Catalyzed Cross-Coupling

The 6- and 8-chloro groups participate in Suzuki-Miyaura and related couplings:

Table 2: Cross-coupling reactions

-

Suzuki Coupling : The 6-chloro position reacts selectively with arylboronic acids, forming biaryl structures critical for drug intermediates .

-

Buchwald-Hartwig Amination : Enables C–N bond formation with aryl halides, expanding access to kinase inhibitor candidates .

Functionalization at the 3-Chlorophenyl Group

The 3-chlorophenyl substituent undergoes directed ortho-metalation (DoM) for further derivatization:

Table 3: Directed functionalization

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LDA, Electrophile | THF, −78°C to RT | Ortho-substituted aryl derivatives | 50–60% | |

| Grignard | Et<sub>2</sub>O, 0°C | Alkyl/aryl addition products | 55–65% |

-

Lithiation : Lithium diisopropylamide (LDA) deprotonates the ortho position, enabling introduction of aldehydes, ketones, or halides .

Oxidation:

-

The imidazo[1,2-a]pyridine core resists oxidation, but side-chain hydroxylation occurs under strong oxidizing agents (e.g., KMnO<sub>4</sub>) .

Reduction:

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups to amines without affecting chlorine substituents .

Stability and Reactivity Trends

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

-

Regioselectivity : The 8-chloro position is more reactive than the 6-chloro due to reduced steric hindrance.

-

Thermal Stability : Dechlorination occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Diisopropyl (4-bromopyridin-3-yl)boronate has diverse applications in scientific research:

Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: It finds applications in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of diisopropyl (4-bromopyridin-3-yl)boronate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronate ester group facilitates the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

a. Diisopropyl Allylboronate (C$9$H${19}$BO$_2$) :

This compound (CAS 51851-79-7) shares the diisopropyl boronate group but replaces the 4-bromopyridin-3-yl substituent with an allyl group. The allylboronate is highly reactive in allylation reactions, whereas the bromopyridinyl derivative is tailored for cross-coupling or as a directing group in metal-catalyzed transformations. The allyl group’s sp$^2$-hybridized carbon enables nucleophilic additions, while the bromopyridine’s aromatic system enhances stability under oxidative conditions .

b. Such modifications favor polar (two-electron) reaction pathways over single-electron transfer (SET) mechanisms, as demonstrated in reactions with diisopropyl azodicarboxylate (DIAD) . In contrast, the bromopyridinyl group’s electron-withdrawing nature may similarly stabilize intermediates but with distinct regioselectivity in coupling reactions.

Cyclic Boronate Formation

Cyclic boronate derivatives require vicinal hydroxyls or hydroxyls separated by one carbon. Diisopropyl (4-bromopyridin-3-yl)boronate lacks such hydroxyl groups, unlike Fa-isoprostane metabolites, which form cyclic boronates with 1-butaneboronic acid . However, the pyridine nitrogen may facilitate boronate ester stabilization via coordination, a feature absent in non-aromatic boronates like diisopropyl ether (CAS 108-20-3) .

Derivatization and Stability

Derivatization efficiency with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) depends on the presence of pyridine. The optimal MSTFA:pyridine ratio (1:3 to 1:4) minimizes by-products, as observed in boronate derivatization studies. The bromopyridinyl group’s inherent pyridine moiety may reduce the need for exogenous pyridine, enhancing derivatization yields compared to non-pyridinyl boronates .

Electronic and Steric Effects

The bromine atom at the 4-position introduces steric hindrance and electron withdrawal, which may slow transmetalation in cross-coupling reactions compared to unsubstituted pyridinyl boronates. Conversely, the diisopropyl groups provide steric protection to the boron center, improving stability against hydrolysis relative to less hindered analogs (e.g., methyl boronate esters) .

Data Tables

Table 1: Structural and Reactivity Comparison of Boronate Esters

| Compound | Molecular Formula | Key Substituent | Reactivity Profile | Key Application |

|---|---|---|---|---|

| This compound | C${11}$H${15}$BBrNO$_2$ | 4-Bromopyridin-3-yl | Suzuki-Miyaura coupling, directing group | Heterocyclic synthesis |

| Diisopropyl Allylboronate | C$9$H${19}$BO$_2$ | Allyl | Allylation reactions | Chiral alcohol synthesis |

| 3,5-(CF$3$)$2$C$6$H$3$B(OiPr)$_2$ | C${14}$H${20}$B$2$F$6$O$_4$ | 3,5-Bis(trifluoromethyl)phenyl | Polar pathway dominance | Redox-tuned reactions |

Table 2: Derivatization Efficiency of Boronates

| Compound | Optimal MSTFA:Pyridine Ratio | By-Product Formation | Reference |

|---|---|---|---|

| This compound | Likely 1:3–1:4 (inferred) | Low (intrinsic pyridine) | |

| Non-pyridinyl boronates | 1:3–1:4 (external pyridine) | High |

Key Research Findings

- Synthetic Utility : The bromopyridinyl group enhances regioselectivity in cross-coupling, particularly for drug discovery scaffolds requiring halogenated heterocycles .

- Stability : Diisopropyl groups confer hydrolytic stability, making this compound preferable over methyl or ethyl boronates in aqueous conditions .

- Limitations : The bromine atom’s steric bulk may hinder reactivity in sterically demanding reactions, necessitating optimized catalysts .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing diisopropyl (4-bromopyridin-3-yl)boronate with high purity?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions between 4-bromo-3-pyridinyl halides and diisopropyl boronate esters under palladium catalysis. Key steps include using anhydrous solvents (e.g., THF or DMF), inert atmosphere (N₂/Ar), and stoichiometric control of reagents. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical for isolating the product . Confirm purity via ¹H/¹³C NMR and mass spectrometry, ensuring absence of residual catalysts or unreacted boronate esters.

Q. How can computational modeling validate the structural and thermodynamic properties of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields like GAFF or CHARMM36 can predict density, compressibility, and stability under varying temperatures/pressures. For example, GAFF and CHARMM36 provide reliable density estimates (±5% deviation from experimental data when calibrated for boronate systems). Pair simulations with experimental DSC (differential scanning calorimetry) to validate thermal stability and phase transitions .

Q. What analytical techniques are suitable for characterizing boronate ester intermediates in aqueous environments?

- Methodological Answer : Use non-aqueous HPLC with C18 columns and acetonitrile/0.1% formic acid mobile phases to prevent hydrolysis. For NMR, employ deuterated chloroform or DMSO-d₆ to stabilize the boronate ester. Monitor pH rigorously during sample preparation (pH < pKa of the ester) to avoid degradation. LC-MS with electrospray ionization (ESI) is preferred for tracking intermediates in complex mixtures .

Advanced Research Questions

Q. How can boronate affinity principles be leveraged for selective enrichment of this compound in biological matrices?

- Methodological Answer : Functionalize magnetic nanoparticles with phenylboronic acid ligands to exploit pH-dependent binding (optimal pH ~8.5–9.0). After capturing the boronate compound, release it using acidic buffers (pH ≤ 5.0). Validate specificity via competition assays with cis-diol-containing compounds (e.g., sugars) and quantify recovery rates using UPLC-MS/MS .

Q. What strategies mitigate challenges in C–B bond activation for derivatizing this compound?

- Methodological Answer : Use tBuOK as a base to activate the boronate via formation of a boronate-K⁺ complex, enabling Suzuki-Miyaura cross-coupling or protodeboronation. Monitor reaction equilibria via ¹¹B NMR to track boron species. Optimize solvent polarity (e.g., DME > THF) and ligand choice (e.g., SPhos for sterically hindered substrates) to enhance yields .

Q. How do dynamic covalent networks incorporating this compound achieve self-healing properties?

- Methodological Answer : Integrate the boronate into hydrogels via reversible boronate ester bonds with diols (e.g., polysaccharides). Adjust crosslinking density by varying boronate/diol ratios. Characterize self-healing via rheology (recovery of storage modulus) and tensile testing. For drug delivery, tune release kinetics by modulating pH or adding competing diols (e.g., glucose) .

Q. What are the implications of boronate oxidation pathways for designing stimuli-responsive materials?

- Methodological Answer : H₂O₂-mediated oxidation cleaves the boronate ester into a quinone methide intermediate, enabling cargo release (e.g., fluorescent reporters). Optimize oxidation rates using DFT calculations (B3LYP/6-31G*) to predict transition states. Validate via fluorescence assays under simulated physiological conditions (pH 7.4, 37°C) .

Data Contradictions and Validation

Q. How to resolve discrepancies between computational and experimental density values for boronate esters?

- Methodological Answer : Recalibrate MD force fields (e.g., GAFF) using experimental density data at 303.15 K and 0.1–100 MPa. Adjust Lennard-Jones parameters for boron-oxygen interactions to reduce deviations (<3%). Validate with pycnometry for solid-state samples or vibrating-tube densitometry for liquids .

Q. Why do some boronate esters exhibit unexpected hydrolytic stability in aqueous buffers?

- Methodological Answer : Steric shielding from isopropyl groups reduces water accessibility to the boron center. Quantify hydrolysis rates via ¹H NMR in D₂O at varying pH. For unstable analogs, introduce electron-withdrawing substituents (e.g., nitro groups) to lower pKa and enhance kinetic stability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.